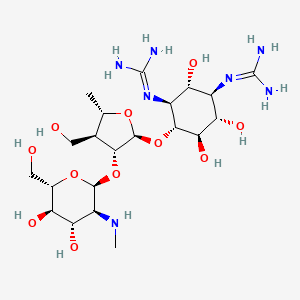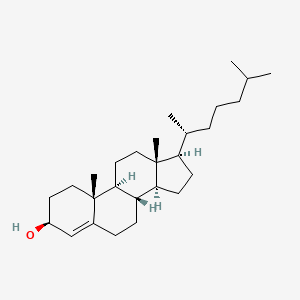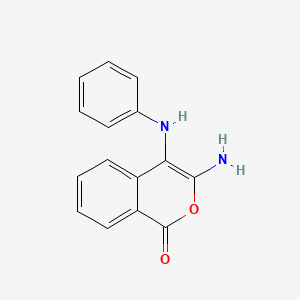
Deoxydihydrostreptomycin
Übersicht
Beschreibung
Deoxydihydrostreptomycin (DDS) is an antibiotic drug, which is a derivative of streptomycin, a naturally occurring antibiotic. It is a broad-spectrum antibiotic and is used to treat a variety of bacterial infections. It is a semi-synthetic antibiotic, which means that it is derived from a natural source, but has been modified to increase its effectiveness. It is used to treat a variety of bacterial infections, including those caused by Gram-positive and Gram-negative bacteria.
Wissenschaftliche Forschungsanwendungen
Synthesis and Modification
Transformation into Active Forms Against Resistant Bacteria
Deoxydihydrostreptomycin has been synthesized from dihydrostreptomycin (DHSM). A key intermediate in this synthesis involves protecting all hydroxyl groups except the 3″-hydroxyl group. The synthetic 3″-deoxydihydrostreptomycin shows activity against bacteria resistant to other forms, highlighting its potential in combating antibiotic resistance (Usui, Tsuchiya, Umezawa, & Umezawa, 1981).
6-Deoxydihydrostreptomycin Synthesis
6-Deoxydihydrostreptomycin, another derivative, has been prepared via a sequence of reactions starting from dihydrostreptomycin. This process includes several steps like benzyloxycarbonylation and hydrogenolysis, illustrating the compound's versatility for structural modification (Tsuchiya, Kishi, Kobayashi, Kobayashi, Umezawa, & Umezawa, 1982).
Application in Antibiotic Development
Daptomycin Production Enhancement
Research on Streptomyces roseosporus, the producer of daptomycin (a potent antibiotic), revealed that certain genetic modifications can boost daptomycin production. Understanding the genetic regulation of daptomycin biosynthesis can aid in the development of more efficient antibiotic production methods, potentially involving deoxydihydrostreptomycin derivatives (Yuan, Zhou, Chen, Luo, Wang, Mao, & Li, 2016).
Mechanisms of Drug Resistance
Studies on the resistance mechanisms to antibiotics like daptomycin provide insights into how bacteria adapt to antibiotic pressure. Understanding these mechanisms can guide the development of new antibiotics or derivatives, possibly involving deoxydihydrostreptomycin, to overcome resistance (Tran, Munita, & Arias, 2015).
Eigenschaften
IUPAC Name |
2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2S,3R,4S,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41N7O11/c1-5-6(3-29)16(38-18-10(26-2)14(34)11(31)7(4-30)37-18)19(36-5)39-17-9(28-21(24)25)12(32)8(27-20(22)23)13(33)15(17)35/h5-19,26,29-35H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/t5-,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16+,17+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQATQQNXCPTLL-PQMJGINDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41N7O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34520-86-0 (sulfate) | |
| Record name | Deoxydihydrostreptomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026086497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90948962 | |
| Record name | N,N'-[4-({3,5-Dideoxy-2-O-[2-deoxy-2-(methylamino)hexopyranosyl]-3-(hydroxymethyl)pentofuranosyl}oxy)-2,5,6-trihydroxycyclohexane-1,3-diyl]diguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90948962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deoxydihydrostreptomycin | |
CAS RN |
26086-49-7 | |
| Record name | Deoxydihydrostreptomycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26086-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deoxydihydrostreptomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026086497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-[4-({3,5-Dideoxy-2-O-[2-deoxy-2-(methylamino)hexopyranosyl]-3-(hydroxymethyl)pentofuranosyl}oxy)-2,5,6-trihydroxycyclohexane-1,3-diyl]diguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90948962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEOXYDIHYDROSTREPTOMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B6534650A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Deoxydihydrostreptomycin effective against certain bacterial strains resistant to Streptomycin?
A1: Deoxydihydrostreptomycin, specifically 3''-Deoxydihydrostreptomycin, demonstrates activity against bacterial strains that have developed resistance to Streptomycin through phosphorylation or adenylation at the 3''-hydroxyl group of the Streptomycin molecule. [, ] This resistance mechanism involves enzymes that modify Streptomycin, reducing its binding affinity to the bacterial ribosome. By removing the 3''-hydroxyl group, 3''-Deoxydihydrostreptomycin avoids this specific modification, thus retaining its activity against these resistant strains. [, , ]
Q2: How does the phosphorylation of Streptomycin and Dihydrostreptomycin differ between Streptomyces strains?
A2: Streptomyces strains exhibit variations in their phosphorylation of Streptomycin and Dihydrostreptomycin. [] Streptomyces griseus ATCC 10971 contains a labile kinase that phosphorylates the N-methyl-L-glucosamine moiety at the 3''-hydroxyl group of Streptomycin, Dihydrostreptomycin, and 3'-Deoxydihydrostreptomycin. [] Conversely, Streptomycin-producing strains like Streptomyces bikiniensis ATCC 11062 possess a different labile kinase that specifically phosphorylates the dihydrostreptobiosamine moiety of Dihydrostreptomycin 6-phosphate and 3'-Deoxydihydrostreptomycin 6-phosphate. [] This difference in kinase activity and substrate specificity contributes to the diverse phosphorylation patterns observed in different Streptomyces strains.
Q3: Can you explain the significance of the 3,3a-O-carbonyl protecting group in the synthesis of 3′-Deoxydihydrostreptomycin?
A3: During the synthesis of 3′-Deoxydihydrostreptomycin, researchers encountered stability issues with the commonly used 3,3a-O-isopropylidene protecting group in later reaction stages. [] To overcome this, the 3,3a-O-carbonyl group was employed instead. This alteration provided the necessary stability throughout the synthesis, including the crucial steps of inverting the 3′-hydroxyl group, 3′-chlorination, and dechlorination using tributyltin hydride. [] This strategic choice of protecting group proved vital in successfully synthesizing the target molecule.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Pentacyclo[19.3.1.1(3,7).1(9,13).1(15,19)]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene](/img/structure/B1250510.png)



![N-[(2-methoxyphenyl)methyl]-2-methyl-3-prop-2-enoxy-6-indazolecarboxamide](/img/structure/B1250518.png)
